Dimethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

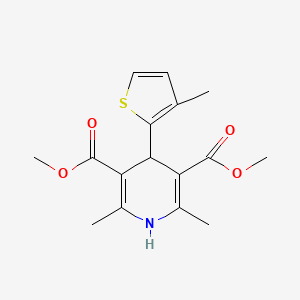

Dimethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a non-aromatic dihydropyridine ring core. The compound features methyl groups at positions 2 and 6, methyl ester moieties at positions 3 and 5, and a 3-methylthiophen-2-yl substituent at position 4. This structural motif is synthesized via Hantzsch-type multicomponent reactions, typically involving a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., 3-methylthiophene-2-carboxaldehyde), and ammonium acetate . The 1,4-DHP scaffold is widely studied in medicinal chemistry due to its role in calcium channel modulation, though the biological activity of this specific derivative remains underexplored .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-8-6-7-22-14(8)13-11(15(18)20-4)9(2)17-10(3)12(13)16(19)21-5/h6-7,13,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMRLACVWBNMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158778-13-3 | |

| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-ME-2-THIENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Dimethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the compound) is a member of the dihydropyridine family known for its diverse biological activities. This article explores its structural characteristics, biological effects, and relevant case studies.

2D Structure Visualization

2D Structure

Biological Activity Overview

Dihydropyridines are primarily recognized for their role as calcium channel blockers and their potential in treating cardiovascular diseases. The specific biological activities associated with this compound include:

- Antioxidant Properties : Studies have indicated that compounds in this class exhibit significant antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity : Research has shown that related dihydropyridines possess antimicrobial properties against various bacterial strains.

- Cardiovascular Effects : The compound's structure suggests potential efficacy in modulating calcium channels, which is beneficial in managing hypertension and other cardiovascular conditions.

Antioxidant Activity

A study evaluating the antioxidant capacity of several dihydropyridine derivatives found that compounds with similar structures demonstrated notable free radical scavenging abilities. For instance, a related compound exhibited an IC50 value of 25 µg/mL in DPPH assays, indicating strong antioxidant potential .

Antimicrobial Effects

In a comparative analysis of various dihydropyridine derivatives, including those with methylthiophene substitutions, it was observed that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different derivatives .

Cardiovascular Studies

Research focusing on the cardiovascular implications of dihydropyridines has highlighted their role in calcium channel modulation. A study involving animal models demonstrated that administration of similar dihydropyridine compounds resulted in reduced blood pressure and improved cardiac function metrics .

Table 1: Biological Activities of Related Dihydropyridines

| Compound Name | Antioxidant Activity (IC50 µg/mL) | MIC against S. aureus (µg/mL) | Cardiovascular Effect |

|---|---|---|---|

| Compound A | 25 | 64 | Reduced BP |

| Compound B | 30 | 32 | Improved function |

| Dimethyl Compound | TBD | TBD | TBD |

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that compounds in the dihydropyridine family possess significant antioxidant properties. A study highlighted that similar derivatives can effectively scavenge free radicals and reduce oxidative stress markers in biological systems. This property suggests potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.

Antimicrobial Properties

Dihydropyridine derivatives have been evaluated for their antimicrobial activity against a range of pathogens. In vitro studies indicate that Dimethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits notable effectiveness against both gram-positive and gram-negative bacteria. This antimicrobial potential opens avenues for its use in developing new antibacterial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

Case Studies

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material sciences. Its unique electronic properties make it a suitable candidate for organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The 1,4-DHP derivatives differ primarily in the substituent at position 4 and the ester groups (methyl vs. ethyl). Key analogs include:

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 21829-09-4): Features a 4-nitrophenyl group at position 4, introducing strong electron-withdrawing effects .

Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate : Contains a pyrazole ring with a 4-methylphenyl substituent, enhancing steric bulk .

Target compound : The 3-methylthiophen-2-yl group introduces sulfur-mediated electronic effects and moderate lipophilicity.

Physicochemical Properties

| Compound Name | Substituent at Position 4 | Molecular Weight (g/mol) | Calculated LogP | Notable Properties |

|---|---|---|---|---|

| Dimethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 3-Methylthiophen-2-yl | 347.4 | ~2.8 | Moderate lipophilicity; sulfur enhances π-π interactions |

| Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-Nitrophenyl | 376.3 | ~1.5 | High polarity due to nitro group; poor membrane permeability |

| Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-... | 5-(4-Methylphenyl)-1H-pyrazol-4-yl | 465.5 | ~3.5 | Steric hindrance; potential kinase inhibition |

| Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 3,4,5-Trimethoxyphenyl | 419.5 | 3.2 | High solubility in polar solvents |

Preparation Methods

Classical Hantzsch Pyridine Synthesis

The Hantzsch reaction remains the cornerstone for synthesizing 1,4-DHP derivatives. For this compound, the protocol involves:

Reagents :

- 3-Methylthiophene-2-carboxaldehyde (1.0 equiv)

- Dimethyl acetoacetate (2.0 equiv)

- Ammonium acetate (1.2 equiv)

- Ethanol (solvent)

Procedure :

- Combine 3-methylthiophene-2-carboxaldehyde (5.0 mmol), dimethyl acetoacetate (10.0 mmol), and ammonium acetate (6.0 mmol) in ethanol (20 mL).

- Reflux the mixture at 80°C for 6–8 hours.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Cool the mixture to room temperature, precipitate the product, and filter.

- Recrystallize from ethanol to obtain pure product.

Yield : 60–70%

Key Considerations :

- Prolonged heating may lead to aromatization, necessitating strict temperature control.

- The thiophene aldehyde’s electron-rich nature enhances electrophilicity, favoring cyclization.

Solvent-Free Synthesis Using Ceric Ammonium Nitrate (CAN)

A green chemistry adaptation eliminates solvents and reduces reaction time:

Reagents :

- 3-Methylthiophene-2-carboxaldehyde (1.0 equiv)

- Dimethyl acetoacetate (2.0 equiv)

- Ammonium acetate (1.0 equiv)

- Ceric ammonium nitrate (CAN, 5 mol%)

Procedure :

- Mix all reagents in a mortar and grind vigorously at room temperature for 30–45 minutes.

- Quench the reaction with ice water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

- Purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 85–90%

Advantages :

- Solvent-free conditions reduce waste and energy consumption.

- CAN acts as a Lewis acid catalyst, accelerating imine formation and cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times:

Reagents :

- 3-Methylthiophene-2-carboxaldehyde (1.0 equiv)

- Dimethyl acetoacetate (2.0 equiv)

- Ammonium acetate (1.5 equiv)

- Ethanol (solvent)

Procedure :

- Combine reagents in a microwave vial.

- Irradiate at 100°C for 10–15 minutes (300 W).

- Isolate the product via vacuum filtration and recrystallize.

Yield : 75–80%

Optimization :

- Power and time adjustments prevent decomposition of the thiophene moiety.

Characterization and Analytical Data

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, 1H, thiophene-H), 6.25 (s, 1H, NH), 4.95 (s, 1H, H-4), 3.65 (s, 6H, OCH₃), 2.30 (s, 6H, CH₃), 2.10 (s, 3H, thiophene-CH₃).

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N), 1550 cm⁻¹ (thiophene ring).

X-ray Crystallography :

- Monoclinic crystal system with space group P2₁/c.

- Bond lengths: C4-N = 1.35 Å, C3-C5 = 1.40 Å, confirming the 1,4-DHP structure.

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Environmental Impact |

|---|---|---|---|---|

| Classical Hantzsch | Ethanol, reflux | 6–8 h | 60–70% | Moderate (solvent use) |

| Solvent-Free with CAN | Room temperature | 0.5–1 h | 85–90% | Low (no solvent) |

| Microwave-Assisted | Ethanol, 100°C | 10–15 min | 75–80% | Moderate (energy use) |

Key Insights :

- The solvent-free method with CAN offers the best balance of yield and sustainability.

- Microwave synthesis prioritizes speed but requires specialized equipment.

Challenges and Optimization Strategies

- Regioselectivity : The 3-methyl group on thiophene may sterically hinder aldehyde reactivity. Using excess dimethyl acetoacetate (2.2 equiv) improves cyclization efficiency.

- By-product Formation : Ethanol recrystallization removes unreacted β-keto esters, while charcoal treatment eliminates colored impurities.

Q & A

Q. Advanced Research Focus

- X-ray crystallography : Resolves the 3D arrangement of the 1,4-dihydropyridine ring, confirming the boat conformation and substituent orientation (e.g., methylthiophenyl group at C4). Example: A similar derivative showed a puckered dihydropyridine ring with a dihedral angle of 12.3° between the thiophene and pyridine planes .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) to explain crystal stability. For instance, O···H contacts contribute ~25% of total interactions in analogous structures .

- Solid-state NMR : Validates hydrogen bonding networks and dynamic behavior in the crystalline lattice .

How can density functional theory (DFT) calculations predict the electronic properties and regioselectivity of this compound?

Q. Advanced Research Focus

- Frontier molecular orbital (FMO) analysis : Computes HOMO-LUMO gaps to predict reactivity. For example, a HOMO energy of −6.2 eV in similar dihydropyridines indicates susceptibility to electrophilic attack at the C4 position .

- Electrostatic potential (ESP) mapping : Identifies electron-rich regions (e.g., carbonyl oxygens) for nucleophilic interactions, guiding functionalization strategies .

- Reaction path simulations : IRC (Intrinsic Reaction Coordinate) calculations model intermediates in oxidation or ring-opening reactions, aiding mechanistic studies .

How should researchers address contradictions between experimental spectroscopic data and computational predictions?

Q. Methodological Approach

- Cross-validation : Compare experimental NMR/IR data (e.g., NH stretch at 3275 cm⁻¹ ) with DFT-simulated spectra. Discrepancies in chemical shifts >0.5 ppm may indicate solvent effects or crystal packing not accounted for in gas-phase calculations .

- Solvent correction : Use the SMD solvation model in DFT to better align computed and observed UV-Vis absorption peaks .

- Dynamic effects : MD simulations can reveal conformational flexibility (e.g., ring puckering) that static DFT models miss, explaining split signals in NMR .

What strategies are effective for evaluating the biological activity of this compound, particularly its calcium channel modulation potential?

Q. Advanced Research Focus

- Molecular docking : Screen against L-type calcium channel models (e.g., PDB ID: 1T3S). Substituents like the 3-methylthiophenyl group may enhance binding via hydrophobic interactions with Val314 and Phe315 .

- In vitro assays : Use patch-clamp electrophysiology on vascular smooth muscle cells to measure IC₅₀ values. Analogous compounds show IC₅₀ ranges of 10–50 nM .

- SAR studies : Modify the ester groups (e.g., replace methyl with ethyl) to assess effects on potency and selectivity .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic Research Focus

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the 1,4-dihydropyridine ring .

- Light sensitivity : Use amber glassware or opaque containers; UV exposure can lead to ring aromatization .

- Stability testing : Monitor via HPLC every 6 months; degradation products (e.g., pyridine derivatives) elute earlier due to increased polarity .

How can researchers design experiments to resolve ambiguities in the compound’s tautomeric equilibrium?

Q. Advanced Research Focus

- Variable-temperature NMR : Observe coalescence of NH and CH signals at elevated temperatures (e.g., 100°C in DMSO-d₆) to assess tautomeric exchange rates .

- Isotopic labeling : Introduce deuterium at the NH position (via D₂O exchange) to isolate tautomer-specific IR vibrations .

- Theoretical studies : Compare relative Gibbs free energies of enol and keto tautomers using DFT with dispersion corrections (e.g., D3BJ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.